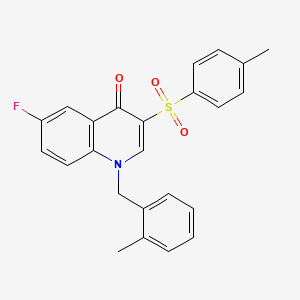

6-fluoro-1-(2-methylbenzyl)-3-tosylquinolin-4(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-fluoro-1-(2-methylbenzyl)-3-tosylquinolin-4(1H)-one is a chemical compound that has shown potential in scientific research applications. It is a synthetic molecule that is used in the development of new drugs and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Wissenschaftliche Forschungsanwendungen

1. Synthesis and Applications in Fluorinated Heterocycles

Fluorinated heterocycles, crucial in pharmaceutical and agrochemical industries, can be synthesized via rhodium(III)-catalyzed C-H activation. Studies by Wu et al. (2017) highlight the synthesis of such heterocycles, demonstrating the role of 6-fluoro-1-(2-methylbenzyl)-3-tosylquinolin-4(1H)-one in producing monofluorinated alkenes and facilitating efficient synthesis of 4-fluoroisoquinolin-1(2H)-ones.

2. Antibacterial Applications

In the realm of antibacterial agents, derivatives of this compound have been synthesized with potential applications. For instance, the synthesis of the antibacterial agent flumequine, as studied by Bálint et al. (1999), involves a precursor closely related to 6-fluoro-1-(2-methylbenzyl)-3-tosylquinolin-4(1H)-one.

3. Interaction with Human Serum Albumin

The interactions between fluorine-substituted dihydroquinazoline derivatives and human serum albumin have been studied by Wang et al. (2016). These studies are significant in understanding the binding mechanisms and impact on protein structure, offering insights into potential therapeutic applications.

4. Fluorophores in DNA Research

In DNA research, the synthesis of novel fluorophores, including derivatives of this compound, plays a significant role. Research by Singh and Singh (2007) demonstrates the application of such fluorophores in enhancing the fluorescence signals and hybridization affinity of oligodeoxyribonucleotides.

5. Imaging Neurofibrillary Tangles in PET Scans

Collier et al. (2017) utilized a fluorine-18-labelled derivative for PET imaging of neurofibrillary tangles in the human brain, indicative of aggregated tau protein. This application underscores the importance of such compounds in neurological research and diagnosis.

6. Enantioselective Applications in Organic Chemistry

The enantioselective applications of related compounds have been explored by Kmecz et al. (2001) and Bálint et al. (2002). These studies highlight the significance of such compounds in achieving stereoselective syntheses, important in medicinal chemistry.

Eigenschaften

IUPAC Name |

6-fluoro-1-[(2-methylphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FNO3S/c1-16-7-10-20(11-8-16)30(28,29)23-15-26(14-18-6-4-3-5-17(18)2)22-12-9-19(25)13-21(22)24(23)27/h3-13,15H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJUVECQIHDHSMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=CC=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]propanamide](/img/structure/B2629097.png)

![ethyl 2-oxo-2-[(4-oxo-3H-phthalazin-1-yl)methylamino]acetate](/img/structure/B2629101.png)

![N-(3-ethylphenyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide](/img/structure/B2629104.png)

![Methyl 2-{1-[(dimethylamino)methyl]cyclohexyl}acetate](/img/structure/B2629109.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(3-chloro-2-methylphenyl)ethanediamide](/img/structure/B2629114.png)